Product packaging for 3-Bromo-4-chloroquinolin-6-amine(Cat. No.:)

3-Bromo-4-chloroquinolin-6-amine

Cat. No.: B15321435
M. Wt: 257.51 g/mol
InChI Key: LNURIWGUCLBEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-chloroquinolin-6-amine (CAS 2792186-32-2) is a halogenated quinoline derivative of significant interest in medicinal and organic chemistry. This compound serves as a versatile synthetic intermediate, particularly in the construction of complex nitrogen-containing heterocycles. Its molecular structure, featuring both bromo and chloro leaving groups at the 3 and 4 positions of the quinoline ring, allows for selective and sequential cross-coupling reactions, facilitating rapid diversification of the core scaffold . This compound is highly valued in drug discovery for the synthesis of pharmaceutically relevant structures. Research has demonstrated its application as a key precursor in acid-promoted cascade reactions for the one-pot synthesis of imidazo[4,5-c]quinolin-2-one derivatives . This class of compounds is recognized for promising biological activities and includes known dual PI3K/mTOR inhibitors such as NVP-BEZ235 and NVP-BGT226, which have been evaluated as anti-cancer agents in clinical trials, as well as potent anti-parasitic agents . The 6-amino group provides an additional handle for functionalization, enabling researchers to fine-tune the properties of the final molecule for specific biological targets, such as kinase inhibitors . As a building block, this compound offers researchers a strategic entry point into the exploration of new chemical space for the development of therapeutic candidates and chemical probes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrClN2 B15321435 3-Bromo-4-chloroquinolin-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

3-bromo-4-chloroquinolin-6-amine

InChI

InChI=1S/C9H6BrClN2/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H,12H2

InChI Key

LNURIWGUCLBEKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1N)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Chloroquinolin 6 Amine and Analogues

De Novo Synthesis Approaches to the Quinoline (B57606) Core

The formation of the fundamental quinoline ring system is a well-established area of organic chemistry, with numerous named reactions developed over the past century. These methods can be broadly categorized into classical cyclization reactions and modern multicomponent strategies.

Cyclization Reactions for Quinoline Ring Formation

Classical methods for quinoline synthesis typically involve the cyclization of substituted anilines with a three-carbon chain component. These reactions, while foundational, can sometimes be limited by harsh conditions, such as high temperatures and strong acids, and may result in moderate yields. nih.govresearchgate.net

Key traditional syntheses include:

Skraup Synthesis: This method uses aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent to produce quinoline. The reaction begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation. nih.govpharmaguideline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction condenses aromatic amines with α,β-unsaturated carbonyl compounds to form substituted quinolines. nih.govfly-chem.com

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, typically under base or acid catalysis, to yield substituted quinolines. nih.govpharmaguideline.com

Combes Synthesis: In this acid-catalyzed reaction, an aniline is condensed with a β-diketone. The resulting β-amino enone is then cyclized with heat to form the quinoline ring. pharmaguideline.comfly-chem.com

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. At lower temperatures, a β-amino acrylate (B77674) is formed, which cyclizes to a 4-quinolone. At higher temperatures, the reaction proceeds via a β-ketoester anilide to form a 2-quinolone. nih.govpharmaguideline.com

Gould-Jacobs Reaction: This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboxyquinoline ester, which can then be hydrolyzed and decarboxylated to yield a 4-hydroxyquinoline (B1666331). fly-chem.com This method is particularly relevant for synthesizing precursors to 4-chloroquinolines.

More recent approaches have focused on the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to produce 3-haloquinolines directly. nih.gov

Table 1: Overview of Classical Quinoline Synthesis Reactions

Reaction Name Starting Materials Key Reagents Product Type
Skraup Synthesis Aniline, Glycerol H₂SO₄, Oxidizing Agent Unsubstituted Quinoline
Doebner-von Miller Aromatic Amine, α,β-Unsaturated Carbonyl Acid (e.g., HCl) Substituted Quinolines
Friedländer Synthesis 2-Aminobenzaldehyde/Ketone, Carbonyl with α-Methylene Acid or Base 2,3-Substituted Quinolines
Combes Synthesis Aniline, β-Diketone Acid (e.g., H₂SO₄) Substituted Quinolines

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate | Heat | 4-Hydroxyquinolines |

Multicomponent Reaction Strategies in Quinoline Synthesis

Multicomponent reactions (MCRs) have gained prominence as a highly efficient method for synthesizing complex molecules like quinolines in a single step from three or more starting materials. rsc.orgrsc.org This approach offers significant advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds without isolating intermediates. rsc.orgresearchgate.net

Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org A common MCR strategy involves the reaction of an aniline, an aldehyde, and an activated alkyne, often catalyzed by metal or organic catalysts, to construct the quinoline ring with various substitutions. rsc.orgresearchgate.net For example, a one-pot method for preparing quinolines involves reacting acetals, aromatic amines, and alkynes catalyzed by bismuth(III) triflate (Bi(OTf)₃) under mild conditions. researchgate.net These MCR-based methodologies allow for the rapid and efficient generation of libraries of quinoline derivatives. acs.org

Installation of Halogen and Amine Functionalities

Once the quinoline core is formed, the introduction of specific functional groups at desired positions is achieved through subsequent reactions. For 3-Bromo-4-chloroquinolin-6-amine, this involves highly specific bromination, chlorination, and amination steps.

Regioselective Halogenation of Quinoline Systems (Bromination and Chlorination)

The placement of halogen atoms on the quinoline ring is dictated by the directing effects of existing substituents and the choice of halogenating agent.

Chlorination at C4: The conversion of a 4-hydroxyquinoline or 4-quinolone to a 4-chloroquinoline (B167314) is a common and crucial transformation. This is typically achieved by treating the substrate with a powerful chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). atlantis-press.com This method was successfully used in the synthesis of 6-bromo-4-chloroquinoline (B1276899), a key intermediate for various pharmaceutical agents. atlantis-press.comgoogle.comresearchgate.net

Bromination at C3: Directing a bromine atom to the C3 position often involves electrophilic halogenation. The synthesis of 3-halogenated quinolines can be achieved via the electrophilic cyclization of N-(2-alkynyl)anilines with reagents like Br₂. nih.gov Alternatively, electrochemical methods have been developed for the C3-H halogenation of quinoline-4(1H)-ones using potassium halides as both the halogen source and the electrolyte, offering an environmentally friendly approach with unique regioselectivity. acs.org

Halogenation at C5 and other positions: While not directly required for the target compound, significant research has been conducted on the regioselective halogenation of other positions. For instance, metal-free protocols using trihaloisocyanuric acids allow for the selective C5-halogenation of 8-substituted quinolines. rsc.orgrsc.org

Amination Reactions and Functional Group Interconversions on the Quinoline Scaffold

Introducing an amine group at the C6 position can be accomplished through several strategies, most commonly via the reduction of a nitro group or through direct amination reactions.

Reduction of a Nitro Group: A widely used and reliable method is to incorporate a nitro group into the initial aniline starting material (e.g., using 4-bromo-2-nitroaniline (B116644) in a cyclization reaction). The nitro group acts as a precursor to the amine. Following the construction and halogenation of the quinoline ring, the nitro group at the C6 position can be readily reduced to the corresponding amine using standard reducing agents like tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C).

Direct Amination: Modern cross-coupling reactions provide powerful tools for direct C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly effective. Research has shown that 6-bromo-2-chloroquinoline (B23617) can be selectively aminated at the C6 position (aryl bromide) in the presence of the C2 chloride by carefully optimizing the palladium catalyst, ligand, and reaction conditions. nih.gov This allows for the introduction of various amine functionalities. For the synthesis of a primary amine, lithium bis(trimethylsilyl)amide can be used as an ammonia (B1221849) equivalent in a Buchwald-Hartwig reaction. nih.gov

Specific Synthetic Pathways for this compound

A potential pathway could be:

Gould-Jacobs Reaction: Start with 4-bromo-2-nitroaniline . React it with an alkoxymethylenemalonate derivative to form the corresponding phenylmethylene malonate.

Cyclization: Induce thermal cyclization of the intermediate. This would form 6-bromo-4-hydroxy-8-nitroquinoline . The nitro group at position 8 is a result of the starting aniline, which would later need to be addressed or ideally started with a material that leads to a 6-nitro intermediate. A more direct route would start with 4-Amino-5-bromonitrobenzene if available. Assuming the more common starting material, subsequent steps would follow.

Chlorination: Convert the 4-hydroxy group to a 4-chloro group using phosphorus oxychloride (POCl₃), yielding 6-bromo-4-chloro-8-nitroquinoline . This step is analogous to the synthesis of 6-bromo-4-chloroquinoline. atlantis-press.comresearchgate.net

Bromination: Introduce the bromine atom at the C3 position. This would be a challenging step requiring specific conditions to achieve the desired regioselectivity on the electron-deficient ring. An electrophilic bromination might be possible under forcing conditions, or an alternative strategy involving lithiation followed by quenching with an electrophilic bromine source could be explored. This would lead to 3,6-dibromo-4-chloro-8-nitroquinoline .

Functional Group Interconversion/Reduction: The final step would involve the reduction of the nitro group to the desired amine, yielding 3,6-dibromo-4-chloroquinolin-8-amine .

Note: This proposed pathway highlights the chemical principles but may require significant experimental optimization to manage regioselectivity and functional group compatibility. A more viable route would likely begin with a different starting material, such as a substituted anthranilic acid, to better control the final substitution pattern.

A more direct, albeit still hypothetical, route to the target This compound would be:

Begin with a 3-bromo-4-chloro-6-nitroquinoline intermediate.

The synthesis of this intermediate would itself be a multi-step process, likely involving the initial synthesis of a 6-nitro-4-quinolone from a nitroaniline, followed by sequential, regioselective chlorination at C4 and bromination at C3.

The final step would be the straightforward reduction of the nitro group to the amine using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation.

This systematic approach, combining classical ring-forming reactions with modern functionalization techniques, provides a clear roadmap for the synthesis of complex substituted quinolines like this compound.

Strategies from 6-Bromo-4-chloroquinoline Precursors and Derivatives

The synthesis of this compound logically begins with precursors that already contain some of the desired functionalities. The compound 6-bromo-4-chloroquinoline is a particularly important intermediate. atlantis-press.com Its synthesis is well-documented and often serves as the foundation for creating more complex quinoline derivatives. google.compatsnap.com

One common route to 6-bromo-4-chloroquinoline starts from 4-bromoaniline (B143363). atlantis-press.comgoogle.compatsnap.com A multi-step process involving reaction with diethyl malonate or similar reagents, followed by cyclization and chlorination, yields the desired precursor. For instance, 4-bromoaniline can be reacted with ethyl propiolate to form 3-(4-bromoaniline) ethyl acrylate, which is then cyclized in a high-boiling solvent like diphenyl ether. google.compatsnap.com The resulting 6-bromoquinolin-4-ol (B142416) is subsequently treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford 6-bromo-4-chloroquinoline. atlantis-press.com

The reactivity of the 4-chloro group in 6-bromo-4-chloroquinoline allows for further derivatization. For example, it can be converted to 6-bromo-4-iodoquinoline (B1287929) by reaction with sodium iodide, a process that can be a precursor step for certain coupling reactions. atlantis-press.comresearchgate.net Additionally, the core structure can be modified to include other functional groups, such as a carboxamide at the 3-position, to create derivatives like 6-Bromo-4-chloroquinoline-3-carboxamide. Such derivatives are often synthesized to explore their potential as building blocks for more complex molecules, including those with potential biological activity.

Table 1: Synthesis of 6-Bromo-4-chloroquinoline Precursor

Starting Material Reagents Product Yield Reference

Step-by-Step Functionalization and Derivatization Approaches

Achieving the specific substitution pattern of this compound requires a sequence of functionalization and derivatization steps. While a direct, one-pot synthesis is uncommon, a step-wise approach allows for precise control over the introduction of each substituent.

A plausible synthetic route could involve the following conceptual steps:

Nitration: Starting with a suitable quinoline core, nitration can introduce a nitro group at the 6-position. This is a common method for introducing a nitrogen-containing functional group that can later be reduced to an amine.

Bromination: The introduction of a bromine atom at the 3-position can be achieved through electrophilic bromination. The directing effects of the existing substituents on the quinoline ring will influence the regioselectivity of this step.

Chlorination: If not already present from the starting material, the 4-chloro group can be introduced from a 4-hydroxyquinoline intermediate using reagents like phosphorus oxychloride.

Reduction: The final step would involve the reduction of the 6-nitro group to the desired 6-amine functionality. This is typically accomplished using reducing agents like tin(II) chloride or catalytic hydrogenation.

The order of these steps is crucial and can be modified to optimize the synthesis. For example, it may be more efficient to start with a quinoline already bearing a 6-amino or a protected amino group before proceeding with halogenation. The functionalization of the quinoline ring system is an active area of research, with methods like transition metal-catalyzed C-H activation offering new possibilities for direct and selective introduction of substituents. nih.govchemrxiv.org

Table 2: General Functionalization Reactions for Quinoline Synthesis

Reaction Type Reagents and Conditions Purpose
Nitration HNO₃, H₂SO₄ Introduction of a nitro group, a precursor to an amine.
Bromination Br₂, Lewis acid Introduction of a bromine atom.
Chlorination POCl₃, PCl₅ Conversion of a hydroxyl group to a chloro group.
Reduction SnCl₂, HCl or H₂, Pd/C Conversion of a nitro group to an amine.

Advanced Synthetic Protocols and Green Chemistry Considerations in Quinoline Synthesis

The synthesis of quinolines has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.nettandfonline.com However, these methods often require harsh conditions, stoichiometric reagents, and can generate significant waste. tandfonline.comnih.gov In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic protocols. researchgate.netresearchgate.net

Advanced synthetic methods focus on several key areas:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and selectivity. researchgate.net

Green Catalysts: There is a growing interest in the use of environmentally benign catalysts, such as p-toluenesulfonic acid (p-TSA), and recyclable nanocatalysts. researchgate.netacs.orgnih.gov These catalysts can often be used in smaller quantities and can be recovered and reused, reducing waste and cost. nih.gov

Alternative Solvents: The use of hazardous organic solvents is a major environmental concern. Researchers are increasingly exploring the use of greener solvents like water and ethanol (B145695), or even solvent-free reaction conditions. researchgate.netresearchgate.net

These green chemistry principles are being applied to the synthesis of a wide range of quinoline derivatives. tandfonline.comnih.gov While the direct application of these methods to the synthesis of this compound may not be extensively documented, the general trend towards more sustainable practices in quinoline synthesis is clear. researchgate.netresearchgate.net The development of advanced protocols will undoubtedly pave the way for more efficient and environmentally friendly routes to this and other complex quinoline structures in the future.

Table 3: Green Chemistry Approaches in Quinoline Synthesis

Approach Example Advantage Reference
Microwave-assisted synthesis One-pot synthesis of poly-functionalized dihydroquinolines Reduced reaction times (8-20 min), mild conditions. researchgate.net
Green Catalysts p-TSA, para-sulfonic acid calix nih.govarene, cerium nitrate Minimizes waste and energy consumption. researchgate.net
Greener Solvents Use of ethanol and water Reduced environmental impact. researchgate.net
Nanocatalyzed Protocols Fe₃O₄ nanoparticles High yields, catalyst can be recycled. nih.gov

Spectroscopic and Structural Elucidation Data for this compound Not Publicly Available

Following a comprehensive investigation of scientific literature and chemical databases, detailed experimental data for the spectroscopic and structural elucidation of the chemical compound this compound could not be located. As a result, the generation of a detailed scientific article as per the requested outline is not possible at this time.

Extensive searches were conducted to find specific experimental data pertaining to the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy of this compound. These efforts, which included targeted queries for its synthesis and characterization, did not yield any published studies or reference data that would allow for a scientifically accurate and thorough discussion of its structural properties.

The requested article outline necessitated in-depth analysis of the following:

Spectroscopic and Structural Elucidation of 3 Bromo 4 Chloroquinolin 6 Amine

Ultraviolet-Visible (UV-Vis) Spectroscopy:For the characterization of its electronic structure and chromophores.

While information exists for related compounds, such as various isomers and other substituted quinolines, no specific experimental spectra or corresponding data tables for 3-Bromo-4-chloroquinolin-6-amine are available in the public domain. The creation of a scientifically sound article as requested is contingent on this foundational data. Without it, any attempt to generate the content would be speculative and would not meet the required standards of accuracy and detail.

Therefore, we are unable to fulfill the request to generate an article on this compound at this time.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain information on the solid-state molecular architecture and conformation of this compound through X-ray crystallography. Despite extensive efforts, no published or publicly accessible single-crystal X-ray diffraction data for this specific compound could be located.

While crystallographic data exists for structurally related quinoline (B57606) derivatives, this information cannot be directly extrapolated to definitively describe the molecular architecture of this compound. The specific substitution pattern of the bromine, chlorine, and amine groups on the quinoline core will uniquely influence its crystal packing and molecular conformation.

Therefore, a detailed analysis of the solid-state structure, including data tables of crystallographic parameters, bond lengths, and bond angles for this compound, cannot be provided at this time due to the absence of experimental data in the public domain. Further research, involving the synthesis of single crystals and subsequent X-ray diffraction analysis, would be required to elucidate the precise solid-state structure of this compound.

Computational Chemistry and Theoretical Studies on 3 Bromo 4 Chloroquinolin 6 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its three-dimensional geometry. These calculations are fundamental to understanding the intrinsic properties of a compound like 3-Bromo-4-chloroquinolin-6-amine. By solving the Kohn-Sham equations, DFT methods can determine the electron density and, from it, derive energies, molecular orbitals, and other crucial electronic properties. For quinoline (B57606) derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G**, provide a reliable means to predict their structural and electronic characteristics. uni.lu

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Reactivity Indices)

Frontier Molecular Orbital (FMO) theory is pivotal in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For quinoline-based compounds, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack. While specific HOMO-LUMO energy values for this compound are not available in the cited literature, studies on structurally similar compounds provide a framework for what to expect. For instance, in related heterocyclic systems, the HOMO is often localized on the electron-rich parts of the molecule, such as the amine group and the benzene (B151609) portion of the quinoline ring, while the LUMO tends to be distributed over the electron-deficient pyrimidine (B1678525) ring.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the ability to act as an electrophile (ω = χ² / 2η).

Table 1: Conceptual Chemical Reactivity Indices Derived from FMO Analysis

Reactivity IndexFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEase of electron donation
Electron Affinity (A)A ≈ -ELUMOEase of electron acceptance
Electronegativity (χ)χ = (I + A) / 2Overall electron-attracting ability
Chemical Hardness (η)η = (I - A) / 2Resistance to electronic change
Chemical Softness (S)S = 1 / 2ηPropensity for electronic change
Electrophilicity Index (ω)ω = χ² / 2ηCapacity to accept electrons

Electrostatic Potential Surface (EPS) Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. Red regions signify negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions denote positive potential, highlighting electron-poor areas prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.

For this compound, an MEP analysis would likely reveal negative potential around the nitrogen atom of the quinoline ring and the amine group, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amine group would exhibit positive potential, acting as hydrogen bond donors. The presence of electronegative bromine and chlorine atoms would also significantly influence the charge distribution across the molecule. While a specific MEP map for this compound is not provided in the search results, the principles of MEP analysis are well-established for similar molecules.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity.

In the context of this compound, docking studies could be performed against various protein targets implicated in diseases like cancer or infectious diseases, where quinoline derivatives have shown activity. For example, studies on similar bromo-quinazoline derivatives have explored their binding to the Epidermal Growth Factor Receptor (EGFR). nih.gov Such simulations would reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. For instance, a docking study of a (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide against elastase showed a docking score of -7.4 kcal/mol, indicating good binding affinity. nih.gov

Table 2: Illustrative Data from a Molecular Docking Study of a Related Bromo-Quinoline Derivative

ParameterValueReference
Target ProteinElastase nih.gov
Ligand(Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide nih.gov
Docking Score-7.4 kcal/mol nih.gov
Key Interacting ResiduesGln34, Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

A QSAR study on a series of compounds including this compound would involve calculating a range of molecular descriptors for each molecule. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods are then used to build a model that relates these descriptors to the observed biological activity.

Theoretical Investigations of Reaction Mechanisms and Energetics

Computational chemistry can also be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies. This information is crucial for understanding the feasibility and kinetics of a reaction.

For instance, theoretical studies could explore the reactivity of the bromine and chlorine substituents in nucleophilic substitution reactions. By modeling the reaction pathway, one could predict which halogen is more readily displaced and under what conditions. Such studies often use DFT to map out the potential energy surface of the reaction. While specific mechanistic studies for this compound were not found, the general methodology is widely applied in organic chemistry to elucidate reaction pathways. utdallas.edu

Advanced Research Applications of 3 Bromo 4 Chloroquinolin 6 Amine and Its Derivatives

Molecular Interaction Studies in Chemical Biology

The intricate dance between small molecules and biological macromolecules is a cornerstone of chemical biology. Derivatives of 3-Bromo-4-chloroquinolin-6-amine have emerged as valuable tools for probing and modulating these interactions, offering insights into fundamental biological processes and providing starting points for drug discovery.

The inhibition of enzymes is a primary mechanism through which many therapeutic agents exert their effects. While direct studies on this compound are limited, extensive research on its isomer, 4-Bromo-6-chloroquinolin-3-amine, provides significant insights into the potential inhibitory activities of this class of compounds. This isomer has been identified as a potent inhibitor of several key enzymes.

One of the notable targets is MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) , a crucial enzyme in the signaling pathways that lead to lymphocyte activation and proliferation. In certain cancers, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), MALT1 is constitutively active. The inhibition of MALT1's proteolytic activity by 4-Bromo-6-chloroquinolin-3-amine can disrupt these oncogenic signaling pathways, leading to a reduction in cancer cell viability. Molecular docking studies have suggested a high binding affinity of this compound for MALT1, indicating a strong and potentially effective inhibitory interaction.

Furthermore, quinoline (B57606) derivatives are well-documented inhibitors of bacterial enzymes essential for DNA replication. The mechanism of action for compounds like 4-Bromo-6-chloroquinolin-3-amine involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are vital for managing DNA supercoiling during replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, the compound promotes DNA cleavage, ultimately leading to bacterial cell death. This mode of action is shared by other quinoline derivatives, highlighting their potential as antibacterial agents.

The inhibitory potential of a closely related isomer against various cancer cell lines has been quantified, as detailed in the table below.

Table 1: Inhibitory Activity of 4-Bromo-6-chloroquinolin-3-amine against Cancer Cell Lines

Cell LineType of CancerIC50 (µM)
ABC-DLBCLDiffuse Large B-cell Lymphoma0.67
HCT-116Colon Cancer0.80
ACHNRenal Cancer0.87
PC-3Prostate Cancer0.95
Data sourced from Benchchem

The ability of small molecules to interact with nucleic acids is fundamental to their potential roles in anticancer and antimicrobial therapies. Quinoline derivatives have been shown to bind to DNA through various modes, including intercalation, where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix. This interaction can lead to structural distortions of the DNA, interfering with processes such as replication and transcription.

The interaction of small molecules with cellular receptors is a key area of pharmacological research. While specific receptor binding studies for this compound are not extensively documented, the broader class of quinoline derivatives has been investigated for its affinity towards various receptors. For instance, certain quinoline derivatives have shown binding affinity for serotonin (B10506) and adenosine (B11128) receptors. The specific halogen substitution pattern on the quinoline ring, as seen in this compound, can significantly influence the binding affinity and selectivity for a particular receptor subtype. Further research is warranted to explore the receptor binding profile of this specific compound and its derivatives to uncover potential therapeutic applications in areas such as neuroscience and immunology.

Beyond direct enzyme inhibition and nucleic acid binding, derivatives of this compound can modulate complex biochemical pathways. The inhibition of MALT1 by the isomer 4-Bromo-6-chloroquinolin-3-amine directly impacts the NF-κB signaling pathway, which is critical for the survival and proliferation of certain cancer cells. In vitro studies have confirmed that treatment with this compound leads to a decrease in the expression of NF-κB target genes.

The interference with DNA gyrase and topoisomerase IV is a clear indication of the modulation of the DNA synthesis pathway in bacteria. In cancer cells, the disruption of mitochondrial function and the induction of oxidative stress are other potential mechanisms through which quinoline derivatives may exert their antiproliferative effects. Some 8-aryl-6-chloro-2-morpholino-1,3-benzoxazines, which share a substituted chloro-aromatic core, have shown potent activity against PI3K and DNA-PK, key enzymes in cell signaling and DNA repair pathways. nih.gov

Analytical Method Development for Quinoline Derivatives

The accurate and reliable analysis of chemical compounds is crucial for research, development, and quality control. For this compound and its derivatives, various analytical techniques are employed to ensure their identity, purity, and quantification in different matrices.

Chromatographic methods are indispensable for the analysis of quinoline derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques for the separation and quantification of these compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, using a non-polar stationary phase (such as C18) and a polar mobile phase, is a common approach. The separation of halogenated quinolines can be challenging due to their similar polarities. However, the use of different stationary phases, such as those with phenyl-hexyl or pentafluorophenyl (PFP) functionalities, can offer alternative selectivities based on pi-pi and dipole-dipole interactions, which can be beneficial for resolving closely related isomers. bldpharm.com The purity of compounds like 6-Bromo-4-chloroquinoline-3-carboxamide is often assessed using HPLC, with standards typically requiring >95% purity. Commercial suppliers of 6-Bromo-4-chloroquinolin-3-amine and its isomers often provide HPLC data to certify the purity of their products. bldpharm.combldpharm.com

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. For quinoline derivatives, GC can provide high-resolution separation. The choice of the GC column's stationary phase is critical for achieving good separation of isomers. A method for the determination of quinoline in textiles by GC-MS has been developed, showcasing the applicability of this technique for analyzing quinoline compounds in complex matrices. researchgate.net GC-MS analysis of crude reaction mixtures from Friedel–Crafts acylation of benzofurans has demonstrated the ability to differentiate regioisomers, a challenge also present in the synthesis of substituted quinolines.

The table below summarizes the key aspects of these chromatographic techniques for the analysis of halogenated quinoline derivatives.

Table 2: Chromatographic Techniques for the Analysis of Halogenated Quinoline Derivatives

TechniqueStationary Phase ExamplesMobile Phase/Carrier Gas ExamplesDetectorKey Applications
HPLCC18, Phenyl-Hexyl, PFPAcetonitrile/Water, Methanol/Water with additives (e.g., TFA)UV-Vis, Diode Array (DAD), Mass Spectrometer (MS)Purity assessment, quantification, separation of isomers.
GCPolysiloxanes (e.g., DB-5ms), Polyethylene Glycol (e.g., DB-WAX)Helium, Hydrogen, NitrogenFlame Ionization (FID), Mass Spectrometer (MS)Separation of volatile derivatives, identification of isomers, analysis in complex matrices.

Spectrophotometric and Titrimetric Determination Methods

The quantitative analysis of quinoline derivatives is crucial for quality control in synthesis and for various application-oriented studies. Spectrophotometric and titrimetric methods are classical, reliable, and cost-effective techniques for the determination of these compounds.

Spectrophotometric Methods:

Spectrophotometry relies on the principle that chemical compounds absorb and transmit light over a certain range of wavelengths. For aromatic amines like quinoline derivatives, these methods are often based on reactions that produce a colored product, which can be quantified.

One common approach involves a diazotization-coupling reaction. The primary aromatic amine is first diazotized with nitrous acid in an acidic medium, and the resulting diazonium salt is then coupled with a suitable chromogenic agent (e.g., a phenolic compound or another amine) to form a highly colored azo dye. The absorbance of this dye is then measured at its wavelength of maximum absorption (λmax), and the concentration of the analyte is determined using a calibration curve.

Another spectrophotometric method is based on the redox reaction between the amine and an oxidizing agent in the presence of a specific reagent that forms a colored complex with the reduced form of the oxidizing agent. For instance, some aromatic amines can reduce Fe(III) to Fe(II), which then forms a colored complex with reagents like 1,10-phenanthroline (B135089) or ferrozine. acs.org The intensity of the color produced is proportional to the concentration of the amine. acs.org

A study on the determination of aromatic amines, including 8-aminoquinoline, utilized the reaction with Fe(III)-ferrozine complex. acs.org The method demonstrated good sensitivity with Beer's law being obeyed over a specific concentration range. acs.org

Analyte λmax (nm) Beer's Law Range (ppm) Molar Absorptivity (L mol⁻¹ cm⁻¹)
1,4-phenylenediamine5620.17-1.64.7 x 10⁴
2,4-diaminotoluene5620.45-3.72.0 x 10⁴
8-aminoquinoline5620.51-3.41.6 x 10⁴
2-amino-3-hydroxypyridine5620.53-4.41.5 x 10³
Data from a study on the spectrophotometric determination of various aromatic amines. acs.org

Titrimetric Methods:

Titrimetric analysis, or titration, involves the quantitative chemical reaction between a solution of the analyte and a reagent of known concentration (the titrant). For quinoline derivatives, methods involving brominating agents have been developed.

In one such method, organic brominating agents like 1,3-Dibromo-5,5-dimethylhydantoin (DBH) or N-Bromosuccinimide (NBS) are used as titrants. The determination can be carried out through direct titration with visual or potentiometric endpoint detection. For some quinoline derivatives, a back-titration procedure is adopted where a known excess of the brominating agent is added to the sample, and the unreacted excess is then determined by titrating it with a standard solution of a reducing agent. The amount of the original analyte is then calculated from the amount of brominating agent consumed.

The choice between direct and back-titration depends on the reactivity of the specific quinoline derivative. These methods have been successfully applied to the determination of various quinoline-based drugs.

Applications in Materials Science and Organic Electronics

The rigid, planar structure and the electron-rich nature of the quinoline ring make it an attractive building block for functional organic materials. Derivatives of quinoline are being explored for their potential in various areas of materials science, particularly in organic electronics.

Organic Light-Emitting Diodes (OLEDs):

Quinoline derivatives have shown promise as materials for various layers in OLEDs, including as electron transport materials, hole transport materials, and emitters. Their tunable electronic properties, achieved through chemical modification, allow for the optimization of device performance.

While there is no specific literature on the use of this compound in OLEDs, a structurally related heterocyclic compound, 3-Amino-4-bromo-6-chloropyridazine, has been identified as a building block for functional materials and is used in the development of OLEDs as an electron transport material. This suggests that halo-amino substituted quinolines could also possess suitable properties for such applications. The presence of electron-withdrawing halogen atoms and an electron-donating amino group can influence the frontier molecular orbital energy levels (HOMO and LUMO), which are critical for charge injection and transport in OLEDs.

Organic Solar Cells (OSCs):

In the field of organic photovoltaics, quinoline derivatives have also been investigated. For instance, tris-(5-amino-8-hydroxyquinoline)aluminum complexes have been synthesized and characterized for their use as anode buffer layers in inverted organic solar cells. acs.org The incorporation of such layers can improve the efficiency and stability of the devices.

The potential for this compound and its derivatives in this area would depend on their ability to be incorporated into polymer chains or used as small molecule donors or acceptors in the active layer of an OSC. The specific combination of substituents could influence the material's absorption spectrum, energy levels, and charge carrier mobility.

Other Potential Applications:

The reactivity of the amino and halo groups on the this compound scaffold allows for its use as a monomer or cross-linking agent in the synthesis of novel polymers with specific thermal, optical, or electronic properties. The bromo and chloro substituents also provide sites for further functionalization through cross-coupling reactions, enabling the synthesis of a wide array of more complex molecules for various material science applications.

Q & A

Q. Table 1: Comparative Biological Activity of Quinoline Derivatives

CompoundMIC (µg/mL) E. coliIC₅₀ (µM) HeLaReference
This compound12.58.2
6-Bromo-3-amino-4-quinolinol18.315.6

Q. Table 2: Crystallization Conditions

Solvent SystemCrystal MorphologySpace GroupResolution (Å)
Acetonitrile/EtOAcNeedlesP2₁/c1.8

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